

Nuclear magnetic resonance (NMR) spectroscopy for Pinobanksin structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pinobanksin

Cat. No.: B127045

[Get Quote](#)

Application Notes: Unveiling the Structure of Pinobanksin with NMR Spectroscopy

FOR IMMEDIATE RELEASE

[City, State] – [Date] – These application notes provide a detailed protocol for the structural elucidation of **pinobanksin**, a bioactive dihydroflavonol, using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Pinobanksin, a natural compound found in sources such as honey and propolis, has demonstrated a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A thorough understanding of its molecular structure is fundamental for advancing research into its therapeutic applications and for the development of novel derivatives. NMR spectroscopy stands as the premier analytical technique for the unambiguous determination of such complex molecular structures in solution.

This document outlines the systematic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural characterization of **pinobanksin**.

Quantitative NMR Data of Pinobanksin

The foundational step in NMR-based structure elucidation is the acquisition of precise spectral data. The following tables present the ^1H and ^{13}C NMR chemical shifts for **pinobanksin**, recorded in deuterated dimethyl sulfoxide (DMSO- d_6).

Table 1: ^1H NMR Data for **Pinobanksin** (500 MHz, DMSO- d_6)

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|----------------------------------|--------------|---------------------------|
| 2 | 5.05 | d | 11.5 |
| 3 | 4.58 | d | 11.5 |
| 6 | 5.92 | d | 2.0 |
| 8 | 5.89 | d | 2.0 |
| 2', 6' | 7.45 | m | - |
| 3', 5' | 7.38 | m | - |
| 4' | 7.33 | m | - |
| 3-OH | 5.61 | d | 5.0 |
| 5-OH | 12.03 | s | - |
| 7-OH | 10.79 | s | - |

Table 2: ^{13}C NMR Data for **Pinobanksin** (125 MHz, DMSO- d_6)

| Position | Chemical Shift (δ , ppm) |
|----------|----------------------------------|
| 2 | 83.2 |
| 3 | 72.1 |
| 4 | 196.8 |
| 5 | 163.7 |
| 6 | 96.1 |
| 7 | 167.2 |
| 8 | 95.1 |
| 9 | 162.8 |
| 10 | 101.9 |
| 1' | 138.9 |
| 2', 6' | 128.5 |
| 3', 5' | 128.6 |
| 4' | 128.1 |

Experimental Protocols

A systematic approach to NMR data acquisition is crucial for successful structure elucidation. The following protocols outline the key experiments.

1. Sample Preparation

- Purity: The **pinobanksin** sample should be of high purity (>95%), as confirmed by techniques such as HPLC or LC-MS.
- Dissolution: Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.6 mL of DMSO-d₆.
- NMR Tube: Transfer the solution to a 5 mm NMR tube. If the solution contains particulate matter, it should be filtered to ensure optimal magnetic field homogeneity. The final sample

height in the tube should be around 4-5 cm.

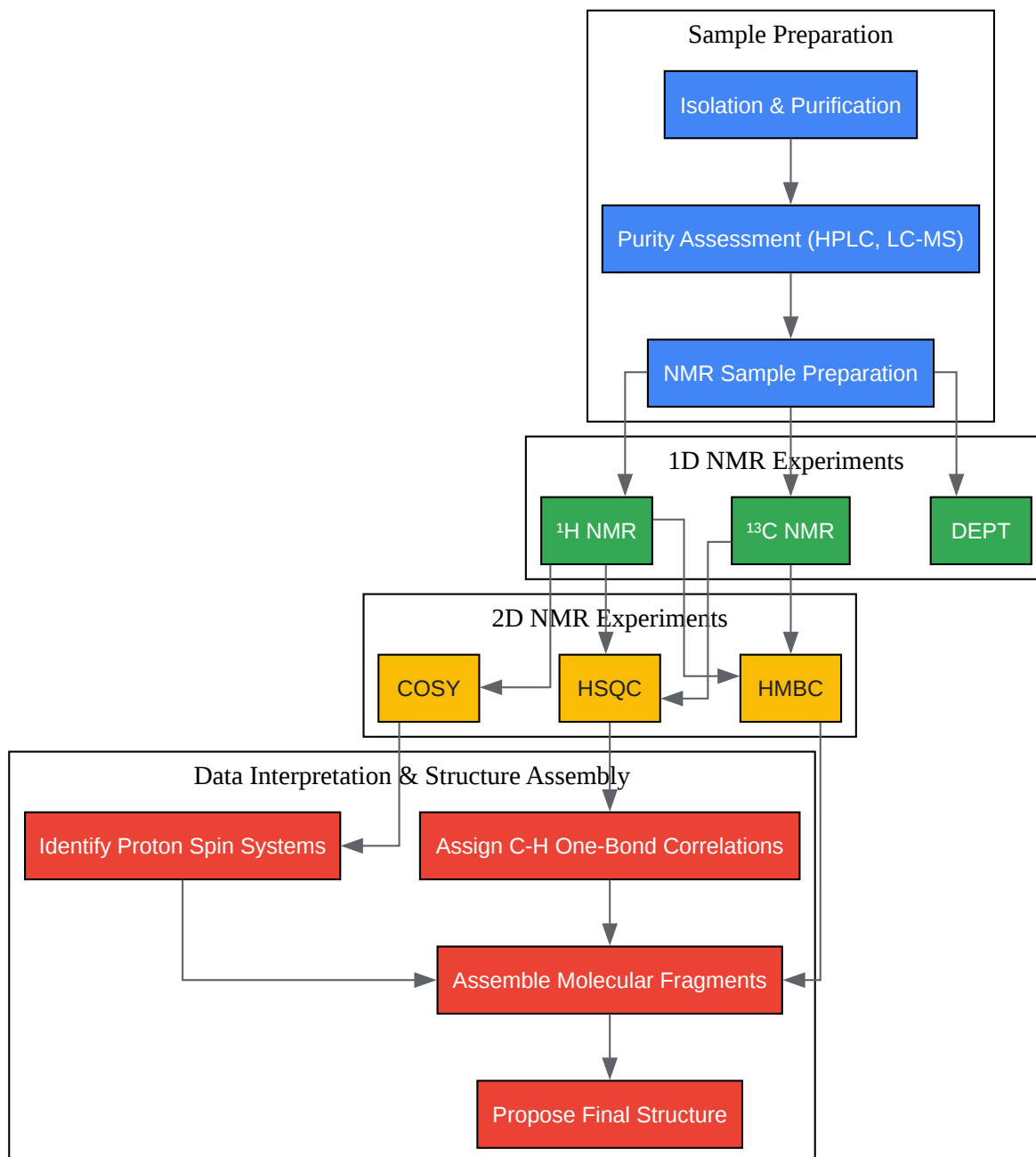
2. NMR Experiments

The following suite of NMR experiments is recommended for a comprehensive structural analysis of **pinobanksin**.

- ^1H NMR: This is the initial and fundamental experiment, providing information on the proton environments, their integrations, and spin-spin coupling patterns.
- ^{13}C NMR: This experiment reveals the number of unique carbon atoms in the molecule.
- DEPT-135: This experiment is instrumental in differentiating between CH, CH₂, and CH₃ groups, which is essential for assigning carbon signals.
- COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, allowing for the tracing of proton spin systems within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton to its directly attached carbon, providing definitive one-bond C-H connectivities.
- HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons over two to three bonds, which is critical for assembling the complete carbon skeleton of the molecule.

Visualizing the Path to Structure Elucidation

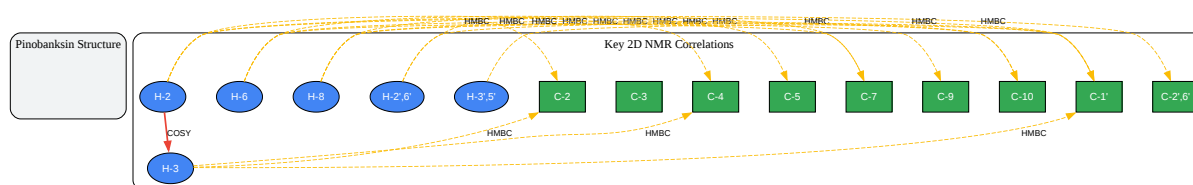
Visual diagrams are essential for conceptualizing the workflow of structure elucidation and understanding the relationships between different NMR data points.



[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of **pinobanksin**.

The following diagram illustrates the key 2D NMR correlations that are instrumental in piecing together the **pinobanksin** molecule.



[Click to download full resolution via product page](#)

Caption: Key 2D NMR correlations for **pinobanksin**.

By following the detailed protocols and data interpretation strategies outlined in these application notes, researchers can confidently and accurately elucidate the structure of **pinobanksin** and other related natural products. This foundational knowledge is indispensable for the advancement of drug discovery and development programs.

- To cite this document: BenchChem. [Nuclear magnetic resonance (NMR) spectroscopy for Pinobanksin structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127045#nuclear-magnetic-resonance-nmr-spectroscopy-for-pinobanksin-structure-elucidation\]](https://www.benchchem.com/product/b127045#nuclear-magnetic-resonance-nmr-spectroscopy-for-pinobanksin-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com